molecular formula C11H19NOS B12687365 2-(Octyloxy)thiazole CAS No. 83588-44-7

2-(Octyloxy)thiazole

Cat. No.: B12687365
CAS No.: 83588-44-7
M. Wt: 213.34 g/mol
InChI Key: VWGAGHCGQAXILJ-UHFFFAOYSA-N
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Description

2-(Octyloxy)thiazole is a thiazole derivative characterized by an octyloxy chain (-O-C₈H₁₇) attached to the 2-position of the thiazole ring. The thiazole core is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom, which confers significant electronic and structural diversity. This property makes it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. Unlike aryl-substituted thiazoles (e.g., fluorophenyl or chlorophenyl derivatives), 2-(Octyloxy)thiazole’s alkyloxy group is electron-donating, altering its reactivity and interaction with biological targets .

Properties

CAS No.

83588-44-7

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

IUPAC Name

2-octoxy-1,3-thiazole

InChI

InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-13-11-12-8-10-14-11/h8,10H,2-7,9H2,1H3

InChI Key

VWGAGHCGQAXILJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=NC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octyloxy)thiazole typically involves the reaction of 2-bromo-1-octanol with thioamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of 2-(Octyloxy)thiazole may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency. The process is typically scaled up by optimizing reaction parameters, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Octyloxy)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, in acidic or basic medium

    Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or THF

    Substitution: Halogenated reagents, in the presence of a base like NaOH or KOH

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of thiazolidines

    Substitution: Formation of various substituted thiazoles

Scientific Research Applications

2-(Octyloxy)thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Octyloxy)thiazole involves its interaction with molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to biological macromolecules. The octyloxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Insights :

  • Aryl-substituted thiazoles (e.g., fluorophenyl derivatives) exhibit planar structures, favoring π-π stacking interactions in biological targets, whereas the flexible octyloxy chain disrupts planarity .

Antifungal and Anticandidal Activity

  • Aryl-thiazoles : Compounds with fluorophenyl or chlorophenyl groups (e.g., derivatives) show MIC values of 250 µg/mL against Candida utilis, though less potent than fluconazole (MIC = 2 µg/mL) .

Cytotoxic Activity

  • Aryl-thiazoles : 4-(4-Chlorophenyl)thiazole derivatives exhibit IC₅₀ = 125 µg/mL against MCF-7 cancer cells with low toxicity (IC₅₀ > 500 µg/mL) to NIH/3T3 cells .
  • 2-(Octyloxy)thiazole : The alkyl chain may reduce cytotoxicity compared to halogenated aryl groups, but this remains speculative without empirical data.

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